2'-Chloro[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
2’-Chloro[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H9ClO It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and an aldehyde group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro[1,1’-biphenyl]-3-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid at a temperature of 80°C using a solvent mixture of ethanol and water . The reaction is catalyzed by a palladium catalyst and typically requires a base such as potassium carbonate.
Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction. This multistep synthesis starts with the acylation of biphenyl, followed by the reduction of the acyl group to an alkane .
Industrial Production Methods
Industrial production of 2’-Chloro[1,1’-biphenyl]-3-carbaldehyde often employs continuous flow processes to enhance efficiency and yield. For example, a three-step continuous/semi-flow process leading to the fungicide Boscalid® includes a Suzuki cross-coupling step . This method ensures consistent product quality and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2’-Chloro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’-Chloro[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Chloro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals, such as fungicides.
Mechanism of Action
The mechanism of action of 2’-Chloro[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobiphenyl: A monochlorobiphenyl with a single chlorine substituent at the 2 position.
4-Chlorobiphenyl: Another monochlorobiphenyl with a chlorine substituent at the 4 position.
2’-Chloro[1,1’-biphenyl]-4-carbaldehyde: A structural isomer with the aldehyde group at the 4 position.
Uniqueness
2’-Chloro[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific positioning of the chlorine and aldehyde groups, which confer distinct chemical reactivity and potential applications. Its structure allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
3-(2-chlorophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNRHBKEFUOWHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362700 | |
Record name | 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675596-30-2 | |
Record name | 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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